molecular formula C18H13F3N4OS B287329 Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether

货号 B287329
分子量: 390.4 g/mol
InChI 键: AHYAOGPJAAEFIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B cell malignancies.

作用机制

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether works by irreversibly binding to the ATP-binding pocket of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key enzyme in the B cell receptor signaling pathway, which plays a critical role in B cell development, activation, and survival. Inhibition of BTK signaling leads to decreased B cell proliferation, survival, and migration, as well as increased apoptosis.
Biochemical and Physiological Effects
Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has been shown to have potent and selective inhibitory activity against BTK, with an IC50 of 0.85 nM. It has also demonstrated good oral bioavailability and pharmacokinetic properties in preclinical studies. In addition, Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has been shown to be well-tolerated in animal models, with no significant toxicities observed at therapeutic doses.

实验室实验的优点和局限性

One advantage of Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B cell signaling and function. However, one limitation is that its irreversible binding to BTK may make it difficult to assess the reversibility of BTK inhibition in vitro. Additionally, the lack of clinical data on Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether may limit its applicability to human studies.

未来方向

There are several potential future directions for Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether research. One area of interest is the combination of Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether with other drugs, such as immune checkpoint inhibitors or CAR-T cell therapy, to enhance its anti-tumor activity. Another area of interest is the development of Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether analogs with improved pharmacokinetic properties or selectivity for specific B cell malignancies. Finally, clinical trials are needed to evaluate the safety and efficacy of Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether in human patients with B cell malignancies.

合成方法

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-(trifluoromethyl)phenyl hydrazine, which is then reacted with 2-chloro-1,3-benzothiazole to form 3-(4-(trifluoromethyl)phenyl)-1,3-benzothiazol-2-amine. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form the desired product, Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether.

科学研究应用

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has been shown to inhibit BTK signaling and induce apoptosis in B cells, leading to tumor growth inhibition and regression. Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and lenalidomide.

属性

产品名称

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether

分子式

C18H13F3N4OS

分子量

390.4 g/mol

IUPAC 名称

6-[(4-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13F3N4OS/c1-26-14-8-2-11(3-9-14)10-15-24-25-16(22-23-17(25)27-15)12-4-6-13(7-5-12)18(19,20)21/h2-9H,10H2,1H3

InChI 键

AHYAOGPJAAEFIU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

规范 SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。